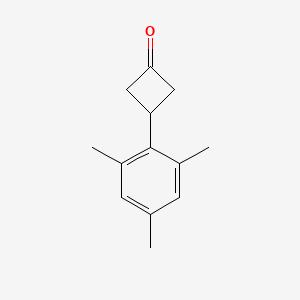
3-Mesitylcyclobutanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mesitylcyclobutanone is an organic compound characterized by a four-membered cyclobutanone ring substituted with a mesityl group The mesityl group, derived from mesitylene, consists of a benzene ring with three methyl groups at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mesitylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of mesityl-substituted alkenes with ketenes or diazomethane, leading to the formation of the cyclobutanone ring. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as lithium or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: 3-Mesitylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the cyclobutanone ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include substituted cyclobutanones, cyclobutanols, and various mesityl-substituted derivatives .
科学的研究の応用
3-Mesitylcyclobutanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms involving strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which 3-Mesitylcyclobutanone exerts its effects involves interactions with various molecular targets. The mesityl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially modulating enzyme activity and signaling pathways .
類似化合物との比較
Cyclobutanone: The simplest cyclobutanone, lacking the mesityl group.
3-Methylcyclobutanone: A similar compound with a methyl group instead of a mesityl group.
Cyclopentanone: A five-membered ring ketone with different reactivity and properties.
Uniqueness: 3-Mesitylcyclobutanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specialized applications .
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O/c1-8-4-9(2)13(10(3)5-8)11-6-12(14)7-11/h4-5,11H,6-7H2,1-3H3 |
InChIキー |
LHBAYJMWYNLFGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2CC(=O)C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
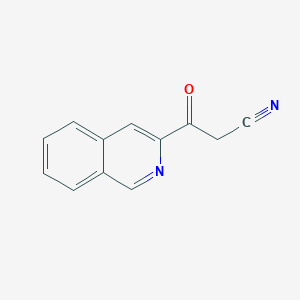
![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
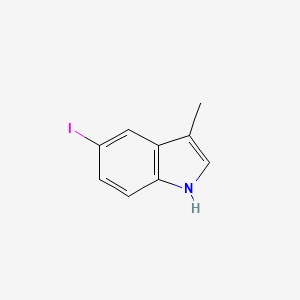

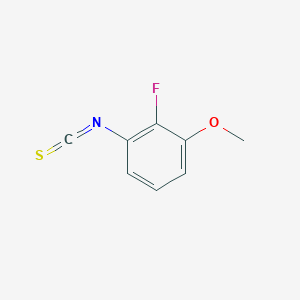

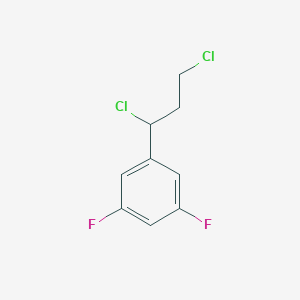
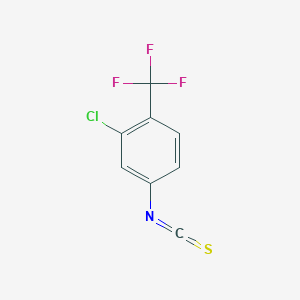
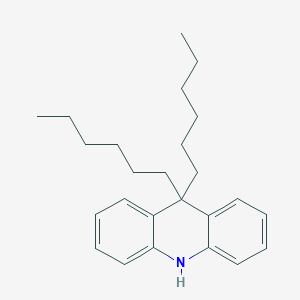
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
